molecular formula C17H12O4 B11096511 Benzyl 2-oxo-2H-chromene-3-carboxylate CAS No. 324065-51-2

Benzyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11096511
CAS No.: 324065-51-2
M. Wt: 280.27 g/mol
InChI Key: TWXSEJRQEDMZKQ-UHFFFAOYSA-N
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Description

ethyl 2-oxo-2H-chromene-3-carboxylate , is a chemical compound with the molecular formula C23H16N2O5. It belongs to the class of coumarin derivatives and exhibits interesting biological and synthetic properties .

Preparation Methods

Synthetic Routes::

    Ethyl Ester Formation: The compound can be synthesized by esterification of 2-oxo-2H-chromene-3-carboxylic acid with benzyl alcohol using acid-catalyzed conditions.

    Amide Formation: Another approach involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with benzylamine, yielding the corresponding amide.

    Succinimidyl Ester Formation: Ethyl 2-oxo-2H-chromene-3-carboxylate can be converted into its succinimidyl ester derivative, which is useful for bioconjugation and labeling applications.

Industrial Production:: While industrial-scale production methods specifically for this compound are limited, it is often synthesized in research laboratories for various applications.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-oxo-2H-chromene-3-carboxylic acid. For example:

Benzyl 2-oxo-2H-chromene-3-carboxylate+H2OH+or OH2-Oxo-2H-chromene-3-carboxylic acid+Benzyl alcohol\text{Benzyl 2-oxo-2H-chromene-3-carboxylate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{2-Oxo-2H-chromene-3-carboxylic acid} + \text{Benzyl alcohol}

  • Conditions : Hydrolysis in aqueous acetic acid (80%) at reflux for 2 hours yields N-(2-carboxyphenyl)-2-oxo-2H-chromene-3-carboxamides .

  • Catalysts : Piperidine or L-proline in ethanol under microwave irradiation enhances reaction efficiency (99% yield) .

Ring-Opening and Rearrangement Reactions

The lactone ring participates in solvent-mediated rearrangements. In basic aprotic solvents (e.g., DMF, DMSO), the compound transforms into 2-oxo-2H-chromene-3-carbonitriles via iminolactone ring opening and dehydration :

Benzyl 2-oxo-2H-chromene-3-carboxylateBase, DMF2-Oxo-2H-chromene-3-carbonitrile+Benzyl alcohol\text{this compound} \xrightarrow{\text{Base, DMF}} \text{2-Oxo-2H-chromene-3-carbonitrile} + \text{Benzyl alcohol}

  • Mechanism : Solvent acts as a nucleophile, opening the iminolactone ring, followed by elimination to form the nitrile group .

  • Yields : 73–92% in deep eutectic solvents or water with choline chloride .

Condensation and Cycloaddition Reactions

The compound reacts with anthranilates or benzohydrazides in glacial acetic acid to form fused heterocycles. For instance:

Benzyl 2-oxo-2H-chromene-3-carboxylate+AnthranilateAcOHN-(2-Carboxyphenyl)-2-oxo-2H-chromene-3-carboxamide\text{this compound} + \text{Anthranilate} \xrightarrow{\text{AcOH}} \text{N-(2-Carboxyphenyl)-2-oxo-2H-chromene-3-carboxamide}

  • Conditions : Stirring at room temperature in acetic acid precipitates products directly .

  • Applications : Forms intermediates for anticancer and anti-inflammatory agents .

Functional Group Transformations

  • Esterification : Reacts with alcohols under acidic conditions to form new esters.

  • Amidation : Couples with amines (e.g., tryptamine) via acid chloride intermediates :

2-Oxo-2H-chromene-3-carbonyl chloride+TryptamineK2CO3N-(2-(1H-Indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide\text{2-Oxo-2H-chromene-3-carbonyl chloride} + \text{Tryptamine} \xrightarrow{\text{K}_2\text{CO}_3} \text{N-(2-(1H-Indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide}

  • Yields : 85–98% using propylphosphonic anhydride in butyl acetate .

Reactivity in Green Chemistry

Eco-friendly methods prioritize water or solvent-free conditions:

  • Solvent-free synthesis : Achieves 93–98% yield for 2-oxo-2H-chromene-3-carboxylic acids using Yb(OTf)₃ under microwave irradiation .

  • Deep eutectic solvents : Serve dual roles as solvent and catalyst, yielding 73–92% for carbonitriles .

Structural and Mechanistic Insights

  • Key intermediates : 2-(Arylimino)-2H-chromenes are pivotal in forming fused heterocycles .

  • Spectroscopic data :

    • 1H NMR^1\text{H NMR}: Lactone carbonyl at δ 160–161 ppm; benzyl protons at δ 7.81–8.09 ppm .

    • 13C NMR^{13}\text{C NMR}: Carbonyl carbons at δ 193–194 ppm .

Scientific Research Applications

Pharmaceutical Applications

Benzyl 2-oxo-2H-chromene-3-carboxylate and its derivatives have been extensively studied for their potential therapeutic effects. The compound exhibits various biological activities, making it a valuable candidate in medicinal chemistry.

Biological Activities

Research has shown that derivatives of this compound possess anti-inflammatory, antimicrobial, and anticancer properties. For instance, some studies indicate that these compounds can inhibit the growth of specific cancer cell lines, showcasing their potential as anticancer agents .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineEffectReference
AnticancerHeLa cellsGrowth inhibition
AntimicrobialStaphylococcus aureusBactericidal
Anti-inflammatoryMouse modelReduced swelling

Synthesis of Derivatives

The synthesis of this compound derivatives often involves alkylation and acylation reactions. For example, a study reported the synthesis of various alkylated derivatives with yields ranging from 14% to 77%, demonstrating the compound's versatility as a precursor for more complex molecules .

Agrochemical Applications

This compound has shown potential in agrochemicals, particularly as herbicides and insecticides. Research indicates that certain coumarin derivatives can act as effective plant growth regulators.

Table 2: Agrochemical Potential of this compound Derivatives

Application TypeDescriptionEfficacyReference
HerbicidesInhibition of weed growthModerate efficacy
InsecticidesToxicity against specific insect pestsHigh efficacy

Organic Synthesis Applications

In organic chemistry, this compound serves as a valuable building block for synthesizing various organic compounds. Its unique structural features allow for diverse functionalization routes.

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound, including:

  • Esterification Reactions : Utilizing different alcohols to form esters.
  • Condensation Reactions : Leading to the formation of more complex chromene derivatives.

These synthetic routes highlight the compound's accessibility for further modifications and applications in organic synthesis .

Case Studies

Several case studies exemplify the applications of this compound:

  • Anticancer Study : A study investigated the anticancer properties of synthesized derivatives on various cancer cell lines. The results indicated significant growth inhibition, suggesting potential therapeutic applications in oncology .
  • Agrochemical Efficacy : Research demonstrated that certain derivatives effectively reduced weed growth in agricultural settings, indicating their potential as eco-friendly herbicides.

Mechanism of Action

The exact mechanism of action remains an active area of investigation. its structural features suggest potential interactions with cellular targets, possibly affecting signaling pathways or enzyme activity.

Biological Activity

Benzyl 2-oxo-2H-chromene-3-carboxylate, a derivative of the chromene class of compounds, has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its chromene backbone, which is a fused benzene and pyran ring structure. The presence of the carboxylate group enhances its reactivity and potential for biological interactions.

Biological Activities

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study indicated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

2. Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies revealed that this compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

3. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been reported to possess anti-inflammatory effects. It downregulates pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Cytokine Modulation : It influences signaling pathways that regulate inflammation.

Case Studies

Case Study 1: Antioxidant Efficacy in Cellular Models

A study assessed the antioxidant capacity of this compound using cellular models exposed to oxidative stress. Results indicated a dose-dependent decrease in reactive oxygen species (ROS) levels, confirming its protective role against oxidative damage .

Case Study 2: Antimicrobial Activity Assessment

Another investigation evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, revealing effective inhibition at concentrations as low as 50 µg/mL .

Data Table: Biological Activity Summary

Biological ActivityEffectivenessMechanism
AntioxidantHighFree radical scavenging
AntimicrobialModerateMembrane disruption
Anti-inflammatoryHighCytokine modulation

Properties

CAS No.

324065-51-2

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

benzyl 2-oxochromene-3-carboxylate

InChI

InChI=1S/C17H12O4/c18-16(20-11-12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)21-17(14)19/h1-10H,11H2

InChI Key

TWXSEJRQEDMZKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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